molecular formula C10H12N5Na2O7P B7888990 Disodium adenosine 5'-phosphate

Disodium adenosine 5'-phosphate

Cat. No.: B7888990
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-UHFFFAOYSA-L
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Preparation Methods

There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .

  • Enzymatic Synthesis

      Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

      Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

      Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.

      Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

      Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.

      Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

  • Chemical Synthesis

      Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.

      Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

      Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

      Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.

      Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.

Chemical Reactions Analysis

Disodium adenosine 5’-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .

  • Hydrolysis

      Conditions: Acidic, neutral, and alkaline conditions.

      Reagents: Water, acids, and bases.

      Products: Adenosine monophosphate and inorganic phosphate.

  • Oxidation

      Conditions: Presence of oxidizing agents.

      Reagents: Hydrogen peroxide, potassium permanganate.

      Products: Oxidized adenosine derivatives.

  • Phosphorylation

      Conditions: Catalyzed by enzymes such as kinases.

      Reagents: Adenosine triphosphate.

      Products: Adenosine triphosphate.

Scientific Research Applications

Disodium adenosine 5’-phosphate has a wide range of scientific research applications :

    Chemistry: Used as a substrate in enzymatic reactions and as a standard in high-performance liquid chromatography.

    Biology: Involved in energy storage and nucleic acid metabolism. It is also used in studies of platelet activation and purinergic signaling.

    Medicine: Investigated for its role in platelet activation and potential therapeutic applications in cardiovascular diseases.

    Industry: Used in the production of nucleotides and nucleotide derivatives for various applications.

Comparison with Similar Compounds

Disodium adenosine 5’-phosphate can be compared with other similar compounds such as adenosine monophosphate and adenosine triphosphate :

  • Adenosine Monophosphate

      Structure: Contains one phosphate group.

      Function: Involved in RNA synthesis and energy metabolism.

      Uniqueness: Acts as a monomer in RNA and is a precursor for adenosine diphosphate and adenosine triphosphate.

  • Adenosine Triphosphate

      Structure: Contains three phosphate groups.

      Function: Primary energy carrier in cells.

Disodium adenosine 5’-phosphate is unique in its role as an intermediate in the conversion of adenosine monophosphate to adenosine triphosphate and its involvement in platelet activation.

Properties

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLVXZRPRRCRP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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